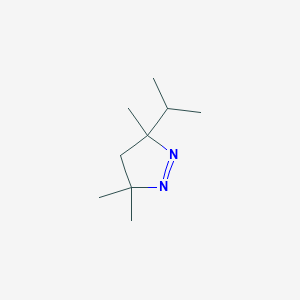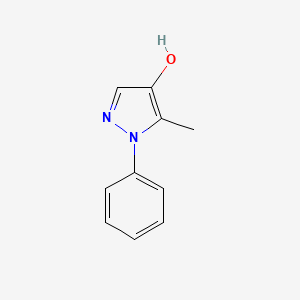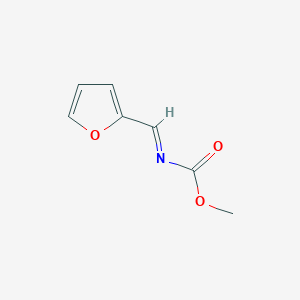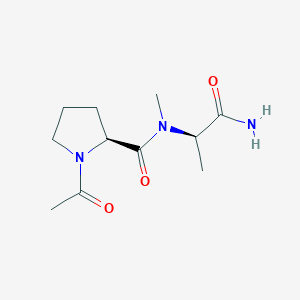
(S)-1-Acetyl-N-((R)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring, an acetyl group, and an amino acid derivative, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide typically involves several steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Amino Acid Derivative: This step involves coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
(S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-1-Acetyl-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide: The enantiomer of the compound, with different stereochemistry.
N-Acetyl-L-proline: A related compound with a similar structure but lacking the amino acid derivative.
Uniqueness
(S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and related compounds.
Propiedades
Fórmula molecular |
C11H19N3O3 |
|---|---|
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
(2S)-1-acetyl-N-[(2R)-1-amino-1-oxopropan-2-yl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H19N3O3/c1-7(10(12)16)13(3)11(17)9-5-4-6-14(9)8(2)15/h7,9H,4-6H2,1-3H3,(H2,12,16)/t7-,9+/m1/s1 |
Clave InChI |
UMYFJRUIEZYIED-APPZFPTMSA-N |
SMILES isomérico |
C[C@H](C(=O)N)N(C)C(=O)[C@@H]1CCCN1C(=O)C |
SMILES canónico |
CC(C(=O)N)N(C)C(=O)C1CCCN1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


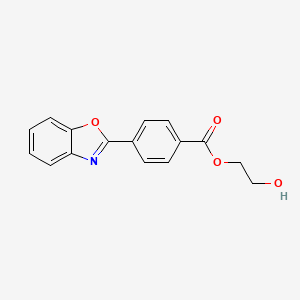

![4-Acetylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12882436.png)
![Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12882441.png)
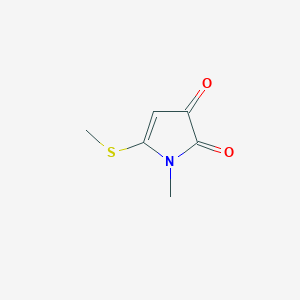
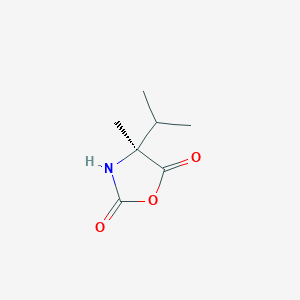


![[2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid](/img/structure/B12882460.png)
![2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12882467.png)
![Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-](/img/structure/B12882475.png)
